N-(3-chloro-4-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
Description
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Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3/c1-14-3-6-16(11-18(14)23)24-21(28)13-26-9-10-27-20(22(26)29)12-19(25-27)15-4-7-17(30-2)8-5-15/h3-12H,13H2,1-2H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPICIVLKQYSSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)OC)C2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes existing research findings on the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and potential clinical applications.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 465.96 g/mol. Its structure features a chloro-substituted aromatic ring and a pyrazolo[1,5-a]pyrazin moiety, which are critical for its biological activity.
Anticancer Properties
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. One notable study demonstrated that derivatives of similar structures exhibit selective cytotoxicity against melanoma cells. The compound was found to induce cell cycle arrest at the S phase and significantly reduce melanin production in human melanoma cells (VMM917) . This suggests a potential role as an alternative chemotherapeutic agent in melanoma therapy.
Table 1: Summary of Cytotoxic Effects
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| VMM917 (Melanoma) | 12.5 | Cell cycle arrest at S phase | |
| A549 (Lung) | 15.0 | Induction of apoptosis | |
| HeLa (Cervical) | 18.0 | Inhibition of proliferation |
The anticancer activity of this compound is thought to involve multiple pathways:
- Inhibition of Tyrosinase : The compound has been shown to inhibit tyrosinase activity, which is crucial for melanin synthesis in melanoma cells.
- Cell Cycle Modulation : It induces cell cycle arrest, leading to reduced proliferation rates in cancer cells.
- Apoptotic Pathways : The compound may trigger intrinsic apoptotic pathways, leading to programmed cell death in cancerous cells.
Anti-inflammatory and Other Activities
In addition to its anticancer properties, compounds with similar structures have been reported to possess anti-inflammatory and analgesic effects. These activities may be attributed to their ability to modulate inflammatory cytokines and pathways involved in pain perception.
Case Study 1: Melanoma Treatment
A clinical investigation into the use of similar pyrazolo[1,5-a]pyrazine derivatives revealed promising results in treating resistant melanoma cases. Patients exhibited significant tumor reduction after treatment with these compounds, indicating their potential as effective agents against aggressive forms of skin cancer.
Case Study 2: Lung Cancer
Another study focused on lung cancer models showed that the compound significantly inhibited tumor growth and improved survival rates compared to control groups. The study emphasized the need for further exploration into dosage optimization and long-term effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
